![molecular formula C28H27O3P B14479775 [1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite CAS No. 65592-42-9](/img/structure/B14479775.png)
[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite: is an organophosphorus compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a biphenyl group and two dimethylphenyl groups attached to a phosphite moiety. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite typically involves the reaction of [1,1’-Biphenyl]-4-yl phosphorodichloridite with 2,5-dimethylphenol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification process typically involves recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphite group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite can hydrolyze to form phosphonic acids and phenols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature.
Substitution: Amines, alcohols, typically in an organic solvent like dichloromethane.
Hydrolysis: Water, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Phosphite derivatives with different nucleophiles.
Hydrolysis: Phosphonic acids and phenols.
科学的研究の応用
Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology: This compound has been explored for its potential as an antioxidant due to its ability to scavenge free radicals. It is also studied for its role in protecting biological molecules from oxidative damage.
Medicine: In medicine, [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite is investigated for its potential therapeutic effects, particularly in the treatment of diseases associated with oxidative stress.
Industry: Industrially, this compound is used as a stabilizer in polymers to prevent degradation caused by heat and light. It is also employed as an additive in lubricants to enhance their performance and longevity.
作用機序
The mechanism by which [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite exerts its effects is primarily through its antioxidant properties. It can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved often include the scavenging of ROS and the inhibition of oxidative chain reactions.
類似化合物との比較
Triphenyl phosphite: Another organophosphorus compound with similar antioxidant properties but different structural features.
Tris(2,4-di-tert-butylphenyl) phosphite: Known for its use as a stabilizer in polymers, similar to [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite.
Diphenyl phosphite: Shares some chemical reactivity but differs in its applications and stability.
Uniqueness: What sets [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite apart is its unique biphenyl structure, which enhances its stability and reactivity. This structural feature allows it to form more stable complexes with metals and provides better antioxidant properties compared to some of its counterparts.
特性
CAS番号 |
65592-42-9 |
|---|---|
分子式 |
C28H27O3P |
分子量 |
442.5 g/mol |
IUPAC名 |
bis(2,5-dimethylphenyl) (4-phenylphenyl) phosphite |
InChI |
InChI=1S/C28H27O3P/c1-20-10-12-22(3)27(18-20)30-32(31-28-19-21(2)11-13-23(28)4)29-26-16-14-25(15-17-26)24-8-6-5-7-9-24/h5-19H,1-4H3 |
InChIキー |
AJUNCTTXUWQIAF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)OP(OC2=CC=C(C=C2)C3=CC=CC=C3)OC4=C(C=CC(=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


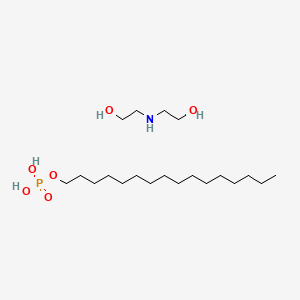
![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)


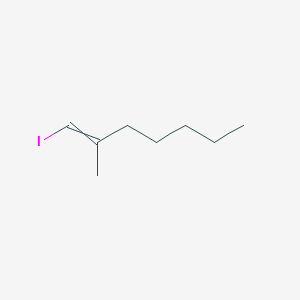
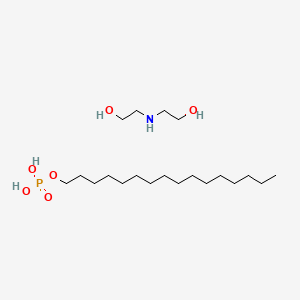
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)


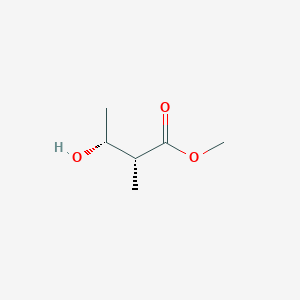
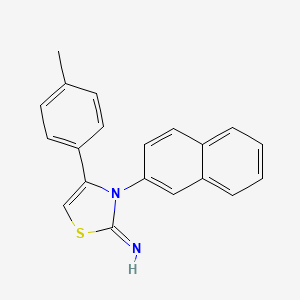

![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)

